Cholesterol methyl ether

Descripción general

Descripción

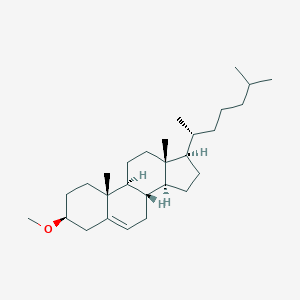

Cholesterol methyl ether (i-cholesteryl methyl ether) is a synthetic cholesterol analog where the hydroxyl group at the C3 position of cholesterol is replaced with a methyl ether group. This structural modification allows it to mimic cholesterol's behavior in biological systems while altering its solubility and interaction dynamics. It is widely used to study cholesterol's role in membrane organization, protein-lipid interactions, and intracellular trafficking . Unlike native cholesterol, the methyl ether group reduces hydrogen-bonding capacity, making it a valuable tool for probing sterol-dependent processes without metabolic interference .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cholesterol methyl ether can be synthesized through several methods. One common approach involves the methylation of cholesterol using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods: Industrial production of this compound often employs similar methylation techniques but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Análisis De Reacciones Químicas

Types of Reactions: Cholesterol methyl ether undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert this compound into different sterol derivatives.

Substitution: The methyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products:

Oxidation: Oxysterols and other oxidized derivatives.

Reduction: Reduced sterol derivatives.

Substitution: Various substituted sterol compounds.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Cholesterol methyl ether is utilized in the development of advanced drug delivery systems, particularly in the formulation of liposomes and nanoparticles. These systems leverage the amphiphilic nature of cholesterol derivatives to enhance the solubility and bioavailability of hydrophobic drugs.

- Liposome Formulations : this compound can be incorporated into liposome formulations to improve stability and drug encapsulation efficiency. Studies have shown that liposomes containing cholesterol derivatives exhibit better release profiles and lower toxicity compared to traditional formulations .

- Nanoparticle Carriers : Cholesterol-based nanoparticles have been developed for targeted drug delivery. For instance, cholesterol-modified polymers have been used to create nanoparticles that can effectively deliver anticancer drugs like doxorubicin (DOX) with enhanced therapeutic efficacy .

Analytical Chemistry

This compound is significant in analytical chemistry, particularly in the analysis of sterols. The thermochemolysis method using tetramethylammonium hydroxide (TMAH) allows for rapid methylation and analysis of sterols, including this compound, through gas chromatography-mass spectrometry (GC-MS).

- Thermochemolysis Method : This method provides a means to analyze both free and ether-bonding sterols efficiently. The high efficiency of methylation (>90%) enables stable analysis of sterols, making it a valuable technique for environmental and biological studies .

- Mass Spectrometry : The mass spectra obtained from this compound derivatives assist in identifying various sterols in complex mixtures. This application is crucial for understanding sterol distribution in environmental samples and biological tissues .

Biochemical Research

In biochemical research, this compound plays a role in studying membrane dynamics and cellular processes.

- Membrane Structure Studies : Cholesterol is a vital component of cell membranes, influencing fluidity and permeability. Research has highlighted the significance of methyl groups on cholesterol in maintaining membrane integrity and function . this compound's structural similarities allow researchers to investigate how modifications impact membrane properties.

- Isotope Labeling Studies : this compound has been used in isotopic labeling experiments to trace metabolic pathways involving cholesterol. For instance, acid-catalyzed reactions can convert this compound into labeled cholesterol forms for tracking biosynthetic pathways .

Case Study 1: Liposome Drug Delivery

A study demonstrated the use of this compound in formulating liposomes for delivering DOX. The incorporation of this compound enhanced the liposomal stability and improved drug release kinetics under hyperthermic conditions, suggesting its potential for localized cancer therapies .

Case Study 2: Environmental Sterol Analysis

Using the TMAH method, researchers analyzed sediment samples from tidelands, successfully identifying over ten sterols including this compound. This study illustrated the method's efficiency in providing comprehensive sterol profiles from environmental samples, which can be crucial for ecological assessments .

Mecanismo De Acción

The mechanism of action of cholesterol methyl ether involves its interaction with cell membranes and enzymes. It integrates into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of bioactive metabolites that influence various cellular pathways .

Comparación Con Compuestos Similares

Structural Analogs: Cholesterol Derivatives

Cholesterol methyl ether belongs to a broader class of cholesterol derivatives, including cholesteryl esters and alkyl/alkenyl ethers. Key comparisons include:

This compound’s inert methyl ether group distinguishes it from esters and other derivatives, enabling stable incorporation into membranes without enzymatic cleavage .

Therapeutic Solvents for Cholesterol Gallstones

This compound is distinct from solvents used clinically for gallstone dissolution, but comparative data highlight key solvent properties:

Table 1: Solvent Efficacy and Cytotoxicity in Cholesterol Gallstone Dissolution

Key Findings:

- MTBE : Rapid dissolution (4–16 hours in dogs) but high cytotoxicity, inducing apoptosis and reducing cell proliferation .

- Ethyl propionate : Equally efficacious to MTBE in vitro but causes less histologic damage, making it a safer alternative .

- MMP : Superior dissolution for pigmented gallstones (24-hour dissolution: 92% vs. MTBE’s 65%) with lower toxicity .

- Dimethylsulphoxide (DMSO) additives : Enhance MTBE’s cholesterol solubility by 30–40% .

Actividad Biológica

Cholesterol methyl ether (CME) is a derivative of cholesterol that has garnered attention in various biological and pharmacological studies. This article explores the biological activity of CME, focusing on its biochemical properties, potential therapeutic applications, and the underlying mechanisms of action.

Overview of this compound

This compound is formed through the methylation of cholesterol, resulting in a compound that retains many of the biological properties of cholesterol while exhibiting distinct characteristics due to the methyl group. This modification can influence its solubility, permeability, and interaction with biological membranes.

Biological Properties

-

Membrane Interaction :

- CME exhibits amphiphilic properties similar to cholesterol, allowing it to integrate into lipid bilayers. This integration can affect membrane fluidity and stability, which is crucial for cellular functions such as signaling and transport.

- Studies have shown that CME can modulate the formation of lipid rafts—microdomains within membranes that are rich in cholesterol and sphingolipids, influencing protein localization and signaling pathways .

- Cytotoxicity :

-

Cholesterol Solubilization :

- CME has been studied for its ability to solubilize cholesterol in various contexts, including gallstone dissolution. Methyl tertiary butyl ether (MTBE), a related compound, demonstrated significant efficacy in dissolving cholesterol gallstones in vivo, suggesting potential applications for CME in treating hyperlipidemia and related disorders .

The biological activity of CME can be attributed to several mechanisms:

- Inhibition of Cholesterol Synthesis : CME may interfere with the enzymatic pathways involved in cholesterol biosynthesis, thereby reducing overall cholesterol levels in the body.

- Modulation of Lipid Metabolism : By altering lipid profiles and enhancing the expression of LDL receptors, CME can contribute to improved lipid metabolism and reduced cardiovascular risk .

- Interaction with Cellular Signaling Pathways : CME's ability to integrate into membranes allows it to influence various signaling pathways associated with cell growth and apoptosis.

Case Study 1: Cytotoxic Effects on Cancer Cells

A study evaluated the effects of CME on human breast cancer cells (MCF-7). The results indicated significant cytotoxicity at concentrations above 10 µM, with mechanisms involving reactive oxygen species (ROS) generation leading to apoptosis.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 20 | 45 |

Case Study 2: Gallstone Dissolution

In an animal model study using dogs with surgically implanted cholesterol gallstones, the administration of MTBE resulted in a dissolution rate of 40%-94% within hours. While this study focused on MTBE, it highlights the potential for CME-related compounds in clinical applications for gallstone management.

Research Findings

Recent studies have highlighted several important findings regarding CME:

- Sterol Derivatization Techniques : The use of thermochemolysis methods has enabled efficient analysis and derivatization of sterols into their methyl ether forms, facilitating studies on their biological activities .

- Potential Therapeutic Applications : Research suggests that CME could serve as a novel therapeutic agent for conditions related to dyslipidemia and cancer due to its unique properties .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and purifying cholesterol methyl ether in laboratory settings?

this compound is typically synthesized via methylation of cholesterol using methylating agents like methyl iodide in the presence of a base. Purification often involves solvent extraction (e.g., tert-butyl methyl ether) followed by chromatography (e.g., silica gel). Gas chromatography (GC) or GC-mass spectrometry (GC/MS) is used to confirm purity, with trimethylsilyl derivatives enhancing detection sensitivity .

Q. How is this compound quantified in lipid extracts, and what validation steps are required?

Quantification commonly uses GC with flame ionization detection (FID) or high-performance thin-layer chromatography (HPTLC). Internal standards (e.g., 5α-cholestane) are critical for calibration. Validation includes testing recovery rates, linearity across concentration ranges, and inter-assay precision. For complex matrices, saponification and lipid phase separation (organic vs. aqueous) are necessary to isolate cholesterol derivatives .

Q. What role does this compound play in membrane studies, and how is its incorporation verified?

this compound is used to study membrane fluidity and lipid raft dynamics due to its altered hydrophobicity compared to cholesterol. Incorporation is verified using fluorescent probes (e.g., BODIPY-cholesterol analogs) or isotopic labeling, followed by fluorescence microscopy or scintillation counting. Membrane fractions are often isolated via ultracentrifugation and analyzed for lipid composition .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic stability be resolved in tracer studies?

Contradictions may arise from differences in experimental models (e.g., cell lines vs. animal tissues) or extraction protocols. To resolve these:

- Standardize lipid extraction methods (e.g., methyl tert-butyl ether/methanol partitioning) .

- Use stable isotope-labeled this compound to track turnover rates via LC-MS/MS.

- Perform meta-analyses with strict inclusion criteria (e.g., Newcastle-Ottawa Scale) to assess study quality and heterogeneity .

Q. What experimental designs mitigate artifacts when studying this compound in neurological systems?

Key considerations:

- Avoid delipidation-induced protein loss by using lyophilization and gentle resuspension buffers .

- Validate exosome isolation protocols (e.g., anti-ALIX/TSG101 antibodies) to ensure this compound is not co-precipitated with non-specific lipid aggregates .

- Include controls with cholesterol analogs lacking the methyl group to isolate methylation-specific effects .

Q. How do structural modifications (e.g., methylation site) influence this compound’s interaction with lipid transporters like Patched-1?

Advanced approaches include:

- Molecular dynamics simulations to predict binding affinity changes in Patched-1’s sterol-sensing domain.

- Competitive binding assays using radiolabeled cholesterol and its methyl ether derivative in NIH 3T3 cells overexpressing Patched-1 .

- Circular dichroism to monitor conformational changes in the transporter upon lipid binding .

Q. Methodological Resources

- Lipid Extraction : Use methyl tert-butyl ether/methanol (1:1) for high recovery of neutral lipids .

- Chromatography : DB5-MS columns for GC separation; HPTLC with hexane/ethyl acetate/acetic acid for resolving cholesterol derivatives .

- Statistical Analysis : ANOVA with Duncan’s post hoc tests for comparing treatment groups in biological replicates .

Q. Data Contradiction Analysis

- Case Example : Discrepancies in hypocholesterolemic effects of this compound in rodent models.

- Root Cause : Variability in diet composition (e.g., fatty acid methyl esters in feed) interfering with assays .

- Resolution : Normalize data to baseline lipid profiles and use pair-fed control groups .

- Root Cause : Variability in diet composition (e.g., fatty acid methyl esters in feed) interfering with assays .

Propiedades

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29-6)14-16-27(21,4)26(23)15-17-28(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXPTZJNVLDKKV-PXBBAZSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880723 | |

| Record name | Cholesterol methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174-92-1 | |

| Record name | 3-O-Methylcholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001174921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesterol methyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholesterol methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.